molecular formula C11H11N3O B1632526 4-(2-Methoxyphenyl)pyrimidin-2-amine CAS No. 915070-01-8

4-(2-Methoxyphenyl)pyrimidin-2-amine

Cat. No.: B1632526
CAS No.: 915070-01-8
M. Wt: 201.22 g/mol
InChI Key: GMHGBRATJJXDOP-UHFFFAOYSA-N
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Description

“4-(2-Methoxyphenyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C11H11N3O . It has a molecular weight of 201.22 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string NC1=NC=CC(C2=CC=CC=C2OC)=N1 . The InChI code for this compound is 1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-7-13-11(12)14-9/h2-7H,1H3,(H2,12,13,14) .

Scientific Research Applications

Antifungal Applications

One significant application of derivatives of 4-(2-Methoxyphenyl)pyrimidin-2-amine is in the development of antifungal agents. A study by Jafar et al. (2017) synthesized compounds with structural similarities, demonstrating antifungal effects against Aspergillus terreus and Aspergillus niger. This research suggests potential for these compounds in addressing fungal infections.

Corrosion Inhibition

In the field of materials science, pyrimidine derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. Yadav et al. (2015) investigated new pyrimidine derivatives as efficient organic inhibitors against the corrosion of mild steel in acidic media. Their findings indicate that these compounds can provide a protective layer against corrosion, highlighting their application in prolonging the lifespan of metals.

Anticancer Activity

Derivatives of this compound have also shown promise in anticancer research. Loidreau et al. (2020) focused on the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, envisioned as potent bioisosteric analogues of an anticancer agent. This study underscores the potential of such compounds in developing new anticancer therapies.

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of compounds related to this compound facilitate the exploration of new pharmaceuticals and materials. For example, Farouk et al. (2021) investigated the chemical behavior of a similar compound, leading to the construction of nitrogen heterocyclic compounds. Such research is fundamental in the development of new drugs and materials with improved properties.

Molecular Structure Analysis

Understanding the molecular structure of these compounds is crucial for their application in various scientific domains. Studies such as Murugavel et al. (2014) provide detailed insights into the molecular conformation and stability, which is essential for designing molecules with specific functions.

Safety and Hazards

The safety information available indicates that “4-(2-Methoxyphenyl)pyrimidin-2-amine” has hazard statements H302 and H318 . The precautionary statements include P280, P301 + P312 + P330, P305 + P351 + P338, and P310 . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 .

Future Directions

While specific future directions for “4-(2-Methoxyphenyl)pyrimidin-2-amine” are not available in the search results, there is a general need for the development of new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with an alternative mechanism of action .

Biochemical Analysis

Biochemical Properties

4-(2-Methoxyphenyl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as Aurora kinase A (AURKA), where it acts as an inhibitor . This interaction inhibits the phosphorylation of AURKA, thereby affecting cell cycle progression and inducing apoptosis in cancer cells. Additionally, this compound has shown potential antimicrobial activity, interacting with microbial enzymes and disrupting their function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce cell cycle arrest at the G2/M phase and trigger caspase-mediated apoptosis . This compound influences cell signaling pathways by inhibiting key kinases and altering gene expression patterns. Furthermore, it affects cellular metabolism by disrupting metabolic pathways and reducing the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of AURKA, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of AURKA activity and continuous induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold effects and the therapeutic window of this compound need to be carefully evaluated to optimize its dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound’s metabolites may retain biological activity or contribute to its overall pharmacological effects. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in cancer cells, where it exerts its cytotoxic effects . Its distribution in different tissues and its ability to cross biological barriers, such as the blood-brain barrier, are critical factors in its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic kinases and other proteins . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments or organelles, further modulating its biological effects .

Properties

IUPAC Name

4-(2-methoxyphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-7-13-11(12)14-9/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHGBRATJJXDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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